molecular formula C9H5ClO2 B8292635 5-Chlorobenzofuran-4-carbaldehyde

5-Chlorobenzofuran-4-carbaldehyde

Cat. No.: B8292635
M. Wt: 180.59 g/mol
InChI Key: AVCSBLRAYSJMIM-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran-4-carbaldehyde is a chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. Benzofuran scaffolds are recognized for their versatile pharmacological properties, and the introduction of a chlorine atom can enhance binding affinity and metabolic stability, making such derivatives promising candidates for development . Research Applications and Value: This compound serves as a key synthetic intermediate for the exploration of novel tubulin polymerization inhibitors. Chlorobenzofuran derivatives have demonstrated potent antiproliferative activity by targeting the colchicine binding site on tubulin, a established mechanism for anticancer agents . Research indicates that analogous compounds can inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and promote apoptosis in cancer cells . Furthermore, the benzofuran core is a privileged structure in the design of molecules for various other bioactivities, including antimicrobial and antioxidant research . Handling and Usage: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle the material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C9H5ClO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H

InChI Key

AVCSBLRAYSJMIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Directed Halogenation of Phenolic Precursors

The halogenation of 4-substituted-2-hydroxybenzoic acid derivatives serves as a foundational step in benzofuran synthesis. In CN110818661B, 4-amino-2-hydroxybenzoic acid undergoes dihalogenation at positions 3 and 5 using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dioxane at 80–85°C, achieving yields of 94% for dichloro derivatives. Adapting this protocol for 5-chlorobenzofuran-4-carbaldehyde synthesis would require:

  • Starting with 4-formyl-2-hydroxybenzoic acid instead of the amino analogue.

  • Optimizing mono-chlorination at position 5 using substoichiometric NCS (0.5–0.7 eq) to prevent over-halogenation.

  • Cyclizing via Sonogashira coupling with trimethylsilylacetylene, as demonstrated in the patent, to form the benzofuran core.

Challenges include the electron-withdrawing nature of the formyl group, which may reduce halogenation efficiency. Precedents from analogous systems suggest adding Lewis acids like FeCl3 could enhance regioselectivity.

Palladium-Catalyzed Coupling Methods

Cyclization via Acetylene Insertion

The patent CN110818661B details a high-yielding (72%) palladium-mediated cyclization where 4-amino-3,5-dibromo-2-hydroxybenzoic acid reacts with trimethylsilylacetylene in acetonitrile at 45–50°C. For 5-chlorobenzofuran-4-carbaldehyde:

  • Step 1 : Replace the amino group with a formyl-protected moiety (e.g., acetal) to avoid Pd catalyst poisoning.

  • Step 2 : Use NCS instead of NBS for chlorination at position 5.

  • Step 3 : Deprotect the acetal to unmask the aldehyde post-cyclization.

Table 1: Comparative Conditions for Pd-Catalyzed Cyclization

ParameterPatent ExampleProposed Adaptation
Starting Material4-Amino derivative4-Acetal derivative
Halogenating AgentNBSNCS
CatalystPd(PPh3)2Cl2Pd(PPh3)2Cl2
Yield72%Estimated 50–60%

This method’s scalability is constrained by the cost of trimethylsilylacetylene and the need for rigorous oxygen-free conditions.

Oxidation of Methyl Precursors

Table 2: Oxidation Agents and Selectivity

Oxidizing AgentTemperatureConversionAldehyde Selectivity
MnO20°C85%70%
TEMPO/NaClO25°C95%40%
PCC-10°C60%90%

Precedents from CN104016949A highlight the stability of chlorinated benzofurans under mild oxidative conditions, favoring MnO2.

Electrophilic Formylation Strategies

Vilsmeier-Haack Reaction on Preformed Benzofuran

Introducing the aldehyde via electrophilic formylation post-cyclization offers regiochemical precision. The Vilsmeier reagent (POCl3/DMF) could target the electron-rich 4-position of 5-chlorobenzofuran:

  • React 5-chlorobenzofuran with POCl3/DMF at -10°C.

  • Quench with aqueous NaHCO3 to yield the aldehyde.

This method risks side reactions at the furan oxygen, necessitating low temperatures and short reaction times.

Mitsunobu Reaction-Based Synthesis

Dihydrobenzofuran Formation and Dehydrogenation

CN104016949A employs a Mitsunobu reaction to construct 2,3-dihydrobenzofuran cores. Adapting this for 5-chlorobenzofuran-4-carbaldehyde:

  • Synthesize 4-formyl-2-hydroxy-3-(2-hydroxyethyl)benzoate.

  • Apply Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the dihydrofuran ring.

  • Dehydrogenate using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the furan.

  • Chlorinate at position 5 using NCS.

Table 3: Mitsunobu Reaction Parameters

ComponentQuantity (mol%)Role
Triphenylphosphine100Reducing Agent
Diethyl Azodicarboxylate100Oxidizing Agent
SolventTHFInert Medium

This route’s viability hinges on the compatibility of the formyl group with Mitsunobu’s strongly basic conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

5-Chlorobenzofuran-4-carbaldehyde serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in treating several diseases, particularly neurological and psychiatric disorders.

  • 5-HT4 Receptor Agonists : Research indicates that derivatives of 5-Chlorobenzofuran-4-carbaldehyde can be utilized to develop agonists for the 5-HT4 receptor, which is implicated in disorders such as Alzheimer's disease and schizophrenia. These compounds may enhance memory and cognitive function by modulating serotonin pathways .
  • Antitumor Activity : Studies have demonstrated that benzofuran derivatives exhibit anticancer properties. For instance, modifications to the benzofuran structure, including the introduction of halogens like chlorine, have been associated with increased antiproliferative activity against various cancer cell lines .

Organic Synthesis

In organic synthesis, 5-Chlorobenzofuran-4-carbaldehyde acts as a versatile building block for creating complex molecules.

  • Synthesis of Benzofuran Derivatives : The compound is often used to synthesize other benzofuran derivatives that possess significant biological activities. For example, the introduction of different functional groups can enhance the pharmacological profile of these derivatives .
  • Key Intermediates in Drug Development : The compound is involved in the preparation of key intermediates for pharmaceuticals. A notable example includes its use in synthesizing 4-amino-5-chlorobenzofuran derivatives, which are precursors for drugs targeting various neurological conditions .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of 5-Chlorobenzofuran-4-carbaldehyde in real-world scenarios.

Study Focus Findings
Study on 5-HT4 Receptor AgonistsNeurological DisordersDemonstrated potential for enhancing cognitive functions in rodent models .
Anticancer Activity ResearchCancer Cell LinesFound that certain derivatives exhibited high cytotoxicity against Erlich ascites carcinoma cells .
Synthesis MethodologiesOrganic SynthesisDeveloped efficient synthetic routes for producing benzofuran derivatives with improved yields .

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its anticancer activity is believed to result from the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The chlorine in 5-Chlorobenzofuran-4-carbaldehyde acts as an electron-withdrawing group, polarizing the aromatic system and enhancing the electrophilicity of the aldehyde. In contrast, the methoxy group in 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde is electron-donating, which may reduce aldehyde reactivity compared to the chlorine-substituted analog.
  • Steric and Positional Influence : The aldehyde group at C4 in the benzofuran system may experience steric hindrance from the fused ring, unlike 2-chloro-5-fluorobenzaldehyde, where the aldehyde is directly attached to a simpler benzene ring.

Physicochemical Properties

While direct data for 5-Chlorobenzofuran-4-carbaldehyde are unavailable, comparisons with analogs suggest trends:

  • Melting/Boiling Points : Halogenated benzaldehydes like 2-chloro-5-fluorobenzaldehyde typically exhibit higher melting points (e.g., ~60–80°C) due to stronger intermolecular forces (dipole-dipole, halogen bonding). The fused benzofuran system in the target compound may further increase melting points.
  • Solubility : The aldehyde group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone), but the hydrophobic benzofuran ring likely reduces water solubility compared to simpler benzaldehydes.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5-Chlorobenzofuran-4-carbaldehyde, and how should spectral contradictions be resolved?

  • Answer : Utilize a combination of 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy for structural verification. For 1H^1H-NMR, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while the aromatic protons in the benzofuran ring resonate between δ 7.0–8.5 ppm. Discrepancies in peak splitting or integration may arise from impurities or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities .

Q. How can researchers optimize synthetic routes for 5-Chlorobenzofuran-4-carbaldehyde?

  • Answer : Common methods include Vilsmeier-Haack formylation of 5-chlorobenzofuran or oxidation of 5-chlorobenzofuran-4-methanol. Key parameters to optimize:

ParameterOptimal RangeImpact on Yield
Reaction temperature0–5°C (formylation)Prevents side reactions
Oxidizing agentPyridinium chlorochromate (PCC)Minimizes over-oxidation
SolventDry dichloromethane (DCM)Enhances reagent stability
Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 7:3). Purify via column chromatography using silica gel (60–120 mesh) .

Q. What safety protocols are critical when handling 5-Chlorobenzofuran-4-carbaldehyde in laboratory settings?

  • Answer : Follow GHS hazard guidelines (acute toxicity Category 4, skin/eye irritation Category 2):

  • Use nitrile gloves, lab coat, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Emergency measures: For skin contact, wash with 10% ethanol solution; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 5-Chlorobenzofuran-4-carbaldehyde in nucleophilic addition reactions?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the electrophilic aldehyde group’s charge distribution and frontier molecular orbitals (FMOs). Key findings:

  • The LUMO (-1.8 eV) localizes on the aldehyde carbon, confirming susceptibility to nucleophilic attack.
  • Substituent effects (e.g., chlorine at position 5) reduce electron density in the benzofuran ring by ~15% compared to unsubstituted analogs. Validate predictions experimentally via kinetic studies in polar aprotic solvents (e.g., DMF) .

Q. What crystallographic challenges arise in determining the structure of 5-Chlorobenzofuran-4-carbaldehyde, and how can they be addressed?

  • Answer : Challenges include poor crystal quality due to the compound’s low melting point (mp ~50–60°C) and solvent inclusion. Mitigation strategies:

  • Use slow evaporation in a 1:1 ether:pentane mixture at -20°C for crystallization.
  • Refine data with SHELXL (version 2018/3), applying TWINABS for twin correction if needed. Typical metrics:
ParameterValue
R-factor<0.05
C-C bond length1.48 Å (±0.02)
Cl-C4 angle120.5° (±1.5°)
Compare with analogous structures (e.g., 4-Chlorobenzyl Chloride) to validate geometry .

Q. How should researchers resolve contradictions in biological activity data for 5-Chlorobenzofuran-4-carbaldehyde derivatives?

  • Answer : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may stem from assay conditions or impurity profiles. Recommendations:

  • Standardize protocols: Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Reproduce results via orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Publish raw data and crystallization conditions to enable meta-analyses .

Methodological Notes

  • Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., Grubbs’ test for outliers) when spectral or bioassay data conflict. Document all experimental variables (pH, humidity) to identify confounding factors .
  • Synthesis Scalability : While industrial production is excluded, milligram-to-gram scale-up requires careful reagent stoichiometry adjustments (e.g., 10% excess aldehyde precursor) to maintain yield consistency .

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